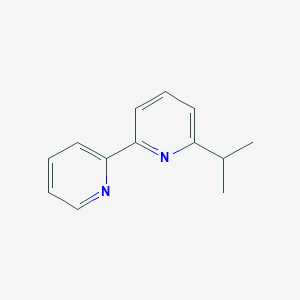
2,2'-Bipyridine, 6-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bipyridine, 6-(1-methylethyl)- is a derivative of bipyridine, an organic compound consisting of two pyridine rings. This compound is known for its chelating properties, forming complexes with various transition metals. It is widely used in coordination chemistry due to its ability to stabilize metal ions and facilitate various chemical reactions .
Vorbereitungsmethoden
The synthesis of 2,2’-Bipyridine, 6-(1-methylethyl)- can be achieved through several methods. One common approach involves the coupling of pyridine derivatives in the presence of a catalyst. For instance, the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with nickel bromide, triphenylphosphine, tetraethylammonium iodide, and zinc powder has been reported to yield high amounts of bipyridine derivatives . Industrial production methods often involve similar catalytic processes, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
2,2’-Bipyridine, 6-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. As a chelating ligand, it forms stable complexes with transition metals, which can undergo further reactions. Common reagents used in these reactions include metal salts, reducing agents, and oxidizing agents. The major products formed from these reactions are typically metal complexes with distinctive optical and electronic properties .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research. In chemistry, it is used as a ligand in coordination complexes, facilitating studies on electron and energy transfer, catalysis, and materials chemistry . In biology and medicine, bipyridine derivatives are investigated for their potential therapeutic properties, including their use as phosphodiesterase inhibitors for treating heart failure . In industry, these compounds are used in the manufacture of pesticides and as redox-active materials in flow batteries .
Wirkmechanismus
The mechanism of action of 2,2’-Bipyridine, 6-(1-methylethyl)- involves its ability to chelate metal ions, forming stable complexes. These complexes can participate in various chemical reactions, including electron transfer processes. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine, 6-(1-methylethyl)- can be compared with other bipyridine derivatives, such as 4,4’-bipyridine and 3,3’-bipyridine. While all these compounds share the ability to form metal complexes, 2,2’-Bipyridine, 6-(1-methylethyl)- is unique due to its specific substitution pattern, which can influence its reactivity and the stability of the complexes formed . Other similar compounds include 1,10-phenanthroline and terpyridine, which also serve as chelating ligands in coordination chemistry .
Eigenschaften
CAS-Nummer |
210406-57-8 |
|---|---|
Molekularformel |
C13H14N2 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
2-propan-2-yl-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C13H14N2/c1-10(2)11-7-5-8-13(15-11)12-6-3-4-9-14-12/h3-10H,1-2H3 |
InChI-Schlüssel |
BMEVUJLTFOQRDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC(=N1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14235811.png)
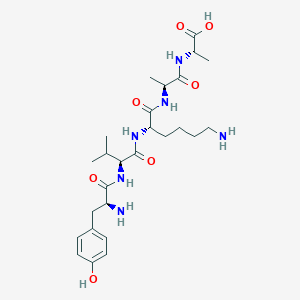
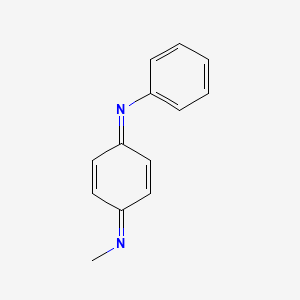
![2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline](/img/structure/B14235832.png)
![N-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}carbonothioyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B14235833.png)
![6-[(2-{[6-(Decylamino)-6-oxohexyl]sulfanyl}ethyl)sulfanyl]-N-octylhexanamide](/img/structure/B14235839.png)
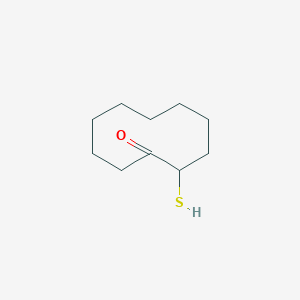
![D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-](/img/structure/B14235852.png)
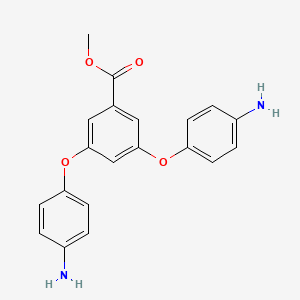
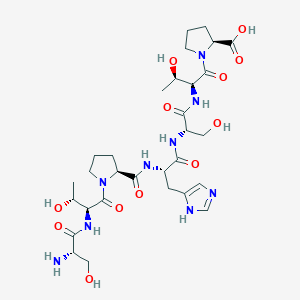
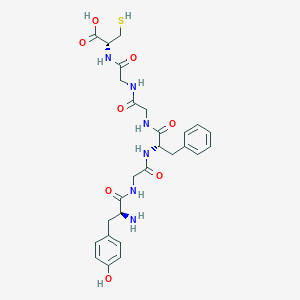
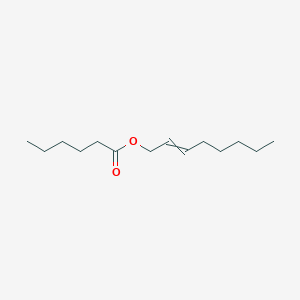
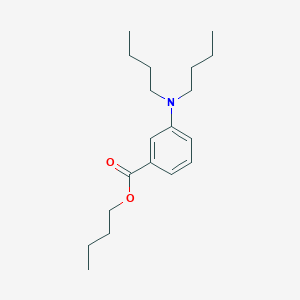
![N-(5-{[2-(1H-Indol-3-yl)ethyl]amino}-2,4-dinitrophenyl)acetamide](/img/structure/B14235898.png)
